N-(4-Phenylbenzylidene)benzylamine
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Phenylbenzylidene)benzylamine involves the use of silica-supported hafnium imido complexes. A well-defined single-site silica-supported hafniaaziridine complex is prepared and, upon thermal treatment, is converted into a hafnium imido bis-amido complex. This complex effectively catalyzes imine metathesis under mild conditions, showcasing a method to manipulate the molecular structure of N-(4-Phenylbenzylidene)benzylamine through imido exchange reactions (Aljuhani et al., 2018).
Molecular Structure Analysis
The molecular structure of N-(4-Phenylbenzylidene)benzylamine and its intermediates in the synthesis process are analyzed using various spectroscopic techniques. These include infrared, solid-state single and multiple quantum NMR, advanced DNP-SENS, and extended X-ray absorption fine structure. Such detailed characterization helps in understanding the complex interactions at play during the synthesis and the structural changes leading to the final product.
Chemical Reactions and Properties
The imine metathesis reaction involving N-(4-Phenylbenzylidene)benzylamine demonstrates the potential of silica-supported hafnium imido complexes as catalysts. This reaction proceeds via a 2 + 2 mechanism involving the imine and imido groups, with the reactivity characterized by the exchange with N-(4-Phenylbenzylidene)benzylamine to yield a new complex. The process is further supported by DFT calculations, highlighting the chemical properties and reactivity of this compound (Aljuhani et al., 2018).
Physical Properties Analysis
The physical properties of N-(4-Phenylbenzylidene)benzylamine, such as its solubility, melting point, and stability, are crucial for understanding its behavior in various chemical environments. Although specific details on these properties are not provided in the cited research, these characteristics can generally be inferred through experimental observations and are essential for designing reaction conditions and for the compound’s storage.
Chemical Properties Analysis
N-(4-Phenylbenzylidene)benzylamine's chemical properties, including its reactivity in imine metathesis reactions, are a direct result of its molecular structure. The presence of the imido group in the silica-supported hafnium complex is critical for its catalytic performance, indicating that the chemical properties of this compound can be finely tuned through the synthesis process. The ability to engage in metathesis reactions with various substrates demonstrates the versatility and potential applications of N-(4-Phenylbenzylidene)benzylamine in organic synthesis and catalysis (Aljuhani & Pelletier et al., 2019).
Scientific Research Applications
Reagent for Titration of Lithium Alkyls and Metal Amides : N-(4-Phenylbenzylidene)benzylamine is an excellent reagent for determining solutions of lithium alkyls and metal amides. Its distinctive color change from deep blue to pale yellow during titration makes it useful for estimating the dryness of solvents as well (Duhamel & Plaquevent, 1993).
Antifungal Agent for Systemic Treatment : Derivatives of benzylamine antimycotics with an additional phenyl ring, such as N-(4-Phenylbenzylidene)benzylamine, have shown significant antifungal activity, particularly against Candida albicans. These compounds are identified as potential antifungal agents suitable for systemic treatment (Nussbaumer et al., 1993).
Corrosion Inhibitor for Mild Steel : Novel synthesized compounds including N-(4-Phenylbenzylidene)benzylamine derivatives have been investigated for their corrosion inhibiting properties on mild steel in acidic environments. These compounds exhibit high inhibition efficiency and are considered potential candidates for industrial applications in steel preservation (Singh & Quraishi, 2016).
Liquid Crystal Research : Studies on benzylidene-based molecules containing azomethine units, including derivatives of N-(4-Phenylbenzylidene)benzylamine, have been conducted to understand their mesophase behavior. These compounds exhibit properties important in the field of liquid crystal research (Jamain & Khairuddean, 2021).
Pharmaceutical Applications in Cardiac Arrhythmias : Benzylamine derivatives, including N-(4-Phenylbenzylidene)benzylamine, have been synthesized and studied for their effects on experimental cardiac arrhythmias, indicating potential applications in cardiovascular pharmacology (Remy, Van Saun, & Engelhardt, 1975).
Photocatalytic Applications : Research has been conducted on the photocatalytic oxidation of benzylamine, including N-(4-Phenylbenzylidene)benzylamine derivatives, exploring their potential in chemical transformations and synthesis processes (Proctor, Panuganti, & Bartlett, 2018).
Safety And Hazards
Future Directions
Relevant Papers
properties
IUPAC Name |
N-benzyl-1-(4-phenylphenyl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)19-9-5-2-6-10-19/h1-14,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJGFVKTDXQEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399943 | |
Record name | N-(4-Phenylbenzylidene)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Phenylbenzylidene)benzylamine | |
CAS RN |
118578-71-5 | |
Record name | N-(4-Phenylbenzylidene)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Phenylbenzylidene)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.